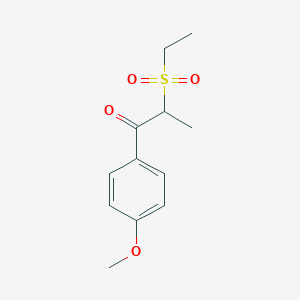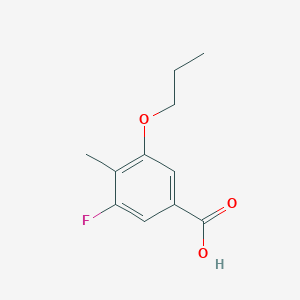
N-(2,2-Dimethylthietan-3-yl)but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of N-(2,2-Dimethylthietan-3-yl)but-2-enamide can be achieved through several methods. One notable approach involves the selective desaturation of amides. This method includes oxidative desaturation, transition-metal catalyzed desaturation, photochemical desaturation, and electrochemical desaturation . For instance, an Fe-assisted regioselective oxidative desaturation of amides provides an efficient approach to enamides and β-halogenated enamides . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
N-(2,2-Dimethylthietan-3-yl)but-2-enamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include transition metals, oxidizing agents, and reducing agents . For example, the compound can undergo oxidative desaturation to form enamides and β-halogenated enamides . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-(2,2-Dimethylthietan-3-yl)but-2-enamide has several scientific research applications. In chemistry, it serves as a versatile synthon in organic synthesis . In biology and medicine, enamide compounds, including this compound, are vital functional groups in pharmaceuticals due to their excellent biological and physiological properties . Additionally, this compound is used in industrial applications where its reactivity and stability are advantageous .
Mecanismo De Acción
The mechanism of action of N-(2,2-Dimethylthietan-3-yl)but-2-enamide involves its interaction with molecular targets and pathways. The compound’s effects are exerted through its ability to undergo various chemical reactions, such as oxidative desaturation, which can modify its structure and reactivity . The specific molecular targets and pathways involved depend on the context of its application, whether in pharmaceuticals, organic synthesis, or other fields.
Comparación Con Compuestos Similares
N-(2,2-Dimethylthietan-3-yl)but-2-enamide can be compared with other similar compounds, such as but-2-enamide, N,N-dimethylbut-2-enamide, and other enamides . These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific molecular structure, which imparts distinct reactivity and stability properties .
Propiedades
Fórmula molecular |
C9H15NOS |
|---|---|
Peso molecular |
185.29 g/mol |
Nombre IUPAC |
(E)-N-(2,2-dimethylthietan-3-yl)but-2-enamide |
InChI |
InChI=1S/C9H15NOS/c1-4-5-8(11)10-7-6-12-9(7,2)3/h4-5,7H,6H2,1-3H3,(H,10,11)/b5-4+ |
Clave InChI |
KGTOCCFTNDFEGG-SNAWJCMRSA-N |
SMILES isomérico |
C/C=C/C(=O)NC1CSC1(C)C |
SMILES canónico |
CC=CC(=O)NC1CSC1(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carbonitrile](/img/structure/B13007218.png)

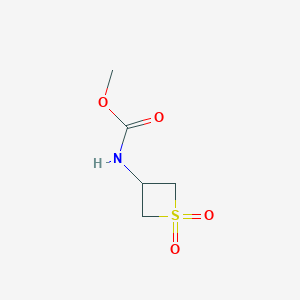
![5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-4-one](/img/structure/B13007226.png)
![7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13007229.png)
![2-(7-Oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetic acid](/img/structure/B13007243.png)
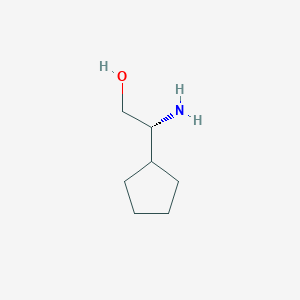
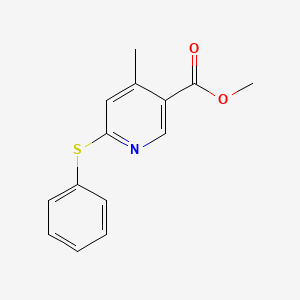
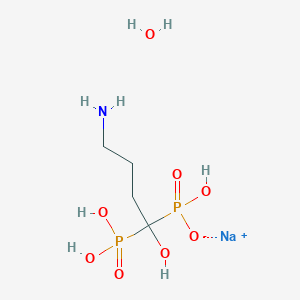

![tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate](/img/structure/B13007265.png)

